molecular formula C16H23N3O3 B15020748 Methyl 4-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate

Methyl 4-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate

Katalognummer: B15020748
Molekulargewicht: 305.37 g/mol
InChI-Schlüssel: FWWSEYQZIBECNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate is a complex organic compound that features a benzoate ester linked to a piperazine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate typically involves multiple steps. One common route starts with the preparation of 4-aminobenzoic acid, which is then esterified to form methyl 4-aminobenzoate. The next step involves the acylation of the amino group with 3-(4-methylpiperazin-1-yl)propanoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

Methyl 4-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 4-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Methylpiperazin-1-yl)aniline: Shares the piperazine moiety but lacks the benzoate ester.

    3-(4-Methylpiperazin-1-yl)propanoic acid: Contains the piperazine and propanoic acid groups but lacks the benzoate ester.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A more complex molecule with additional functional groups.

Uniqueness

Methyl 4-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C16H23N3O3

Molekulargewicht

305.37 g/mol

IUPAC-Name

methyl 4-[3-(4-methylpiperazin-1-yl)propanoylamino]benzoate

InChI

InChI=1S/C16H23N3O3/c1-18-9-11-19(12-10-18)8-7-15(20)17-14-5-3-13(4-6-14)16(21)22-2/h3-6H,7-12H2,1-2H3,(H,17,20)

InChI-Schlüssel

FWWSEYQZIBECNF-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.